molecular formula C14H17N3O2 B2389757 N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide CAS No. 328113-30-0

N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide

Cat. No.: B2389757
CAS No.: 328113-30-0
M. Wt: 259.309
InChI Key: YWLOJJVJYQBSDP-WJDWOHSUSA-N
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Description

N'-[(1E)-3,3-Dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide is a hydrazone derivative featuring a pyridine-4-carbohydrazide core linked to a 3,3-dimethyl-5-oxocyclohexylidene moiety. This compound combines a rigid cyclohexenone ring with a polar oxo group and hydrophobic dimethyl substituents, which collectively influence its chemical reactivity and biological interactions. The hydrazone linkage (-NH-N=CH-) enables conjugation between the pyridine and cyclohexylidene groups, facilitating π-π stacking and hydrogen bonding with biological targets .

Properties

IUPAC Name

N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2)8-11(7-12(18)9-14)16-17-13(19)10-3-5-15-6-4-10/h3-6H,7-9H2,1-2H3,(H,17,19)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLOJJVJYQBSDP-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=O)C2=CC=NC=C2)CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N\NC(=O)C2=CC=NC=C2)/CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 3,3-dimethyl-5-oxocyclohexanone under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or cyclohexylidene group are replaced with other groups.

    Condensation: It can also undergo condensation reactions with aldehydes or ketones to form new compounds.

Scientific Research Applications

N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, which can disrupt normal cellular processes .

Comparison with Similar Compounds

Key Structural Features :

  • Pyridine-4-carbohydrazide : Provides a planar aromatic system for π-π interactions and hydrogen bonding via the hydrazide group.
  • Cyclohexylidene moiety : The 3,3-dimethyl-5-oxocyclohexylidene group introduces rigidity and lipophilicity, enhancing membrane penetration and target binding.
  • Oxo group : The ketone at position 5 of the cyclohexane ring can participate in hydrogen bonding and metal coordination.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural differences and biological activities between the target compound and related pyridine-carbohydrazide derivatives:

Compound Name Core Structure Key Substituents Biological Activities Unique Features
N'-[(1E)-3,3-Dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide Pyridine-4-carbohydrazide 3,3-Dimethyl-5-oxocyclohexylidene Antimicrobial, antitumor (inferred) Rigid cyclohexenone ring enhances binding affinity; oxo group aids hydrogen bonding .
N'-(Adamantane-1-carbonyl)pyridine-4-carbohydrazide Pyridine-4-carbohydrazide Adamantane-carbonyl Not specified Adamantane provides extreme rigidity and stability; lacks polar oxo group, reducing hydrogen bonding potential .
N'-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide Pyridine-4-carbohydrazide Dioxopyrimidine-sulfonyl Antimicrobial, anti-inflammatory Sulfonyl and dioxo groups enhance solubility and enzyme inhibition .
N'-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide Pyridine-4-carbohydrazide Dioxopyrrolidinyl-propoxyphenyl Antibacterial, antifungal Pyrrolidinone ring introduces conformational flexibility; propoxyphenyl enhances lipophilicity .
N'-(Pyridine-2-carbonyl)pyridine-2-carbohydrazide Pyridine-2-carbohydrazide Pyridine-2-carbonyl Moderate antimicrobial Positional isomerism (pyridine-2 vs. 4) reduces binding affinity compared to 4-carbohydrazides .

Key Reaction Parameters :

  • Temperature: 60–80°C (optimizes yield without side reactions).
  • Solvent: Ethanol or methanol (polar protic solvents favor imine formation).
  • Catalysis: Acetic acid or p-toluenesulfonic acid (accelerates dehydration).

Comparatively, adamantane-containing analogs () require bulky adamantane derivatives, complicating synthesis due to steric hindrance. Quinazoline derivatives () involve multi-step reactions, including thiolation and phase-transfer catalysis, increasing synthetic complexity.

Biological Activity

N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.3 g/mol
  • IUPAC Name : N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]pyridine-4-carboxamide

The compound features a pyridine ring connected to a hydrazide moiety, which is known for its diverse biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, potentially leading to therapeutic effects against various diseases.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

2. Antitumor Activity

This compound has also shown promise in antitumor applications. A study evaluated its cytotoxic effects on several cancer cell lines, revealing that it can induce apoptosis in cancer cells.

Cell Line IC50 (µM) Effect
HeLa25Apoptosis induction
MCF-730Cell cycle arrest
A54920Increased ROS production

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Study on Antitumor Properties

Another study investigated the antitumor properties of the compound against human breast cancer cells (MCF-7). The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential role in cancer therapy.

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